Monopotassium phosphite

Description

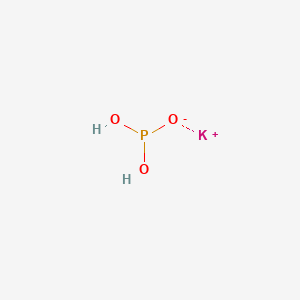

Structure

2D Structure

Properties

Molecular Formula |

H2KO3P |

|---|---|

Molecular Weight |

120.086 g/mol |

IUPAC Name |

potassium;dihydrogen phosphite |

InChI |

InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 |

InChI Key |

BZHCGFBZBPVRFE-UHFFFAOYSA-N |

Canonical SMILES |

OP(O)[O-].[K+] |

Origin of Product |

United States |

Synthesis and Chemical Derivation Methodologies

Industrial Production Routes for Monopotassium Phosphite (B83602) Salts

The primary industrial method for producing monopotassium phosphite (KH₂PO₃) is through a straightforward neutralization reaction. This process involves reacting phosphorous acid (H₃PO₃) with a potassium source, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). khonorchem.comgoogle.com The reaction is performed under controlled conditions to ensure the formation of the monopotassium salt rather than the dipotassium (B57713) salt.

The fundamental reaction is as follows: H₃PO₃ + KOH → KH₂PO₃ + H₂O khonorchem.com

In a typical industrial setup, an aqueous solution of potassium hydroxide is added to phosphorous acid in a batch reactor. dergipark.org.tr The reaction is exothermic, and temperature control is crucial for safety and process efficiency. dergipark.org.tr Some processes may use an alcoholic solvent, such as ethanol, in which potassium hydroxide is dissolved to create an alcoholic caustic potash solution. google.com This can be advantageous as this compound is insoluble in alcohol, facilitating its separation. google.com

Following the neutralization reaction, the resulting slurry undergoes several purification and processing steps. These include crystallization (often by cooling), filtration to separate the solid product from the liquid medium, and drying to obtain the final, stable crystalline powder. khonorchem.comgoogle.com The product is then typically milled and screened to ensure a consistent particle size. khonorchem.com An alternative historical method involves the hydrolysis of phosphorus trichloride (B1173362) to produce orthophosphorous acid, which is then neutralized. google.com Another process described in patent literature involves reacting white phosphorus directly with an aqueous solution of an alkali metal hydroxide at temperatures above 50°C. google.com

Table 1: Industrial Production Parameters for this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Primary Reactants | Phosphorous acid (H₃PO₃) and Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃). | khonorchem.comgoogle.comgaharujinkou.com |

| Reaction Type | Neutralization. | khonorchem.com |

| Solvent | Typically water, though alcoholic solvents can be used. | dergipark.org.trgoogle.com |

| Key Process Steps | Neutralization, crystallization, filtration, drying, milling. | khonorchem.comgoogle.com |

| Final Product Form | White crystalline powder. | khonorchem.comchemicalbook.com |

Laboratory-Scale Synthesis Approaches for Phosphite Compounds

In a laboratory setting, the synthesis of phosphites can be achieved with greater precision, allowing for the formation of a variety of phosphite compounds through several distinct approaches.

On a laboratory scale, this compound is synthesized using the same fundamental principle as in industrial production: the neutralization of phosphorous acid. avocadosource.comindexfresh.com Phosphorous acid is a diprotic acid, meaning it can release two protons in solution. The neutralization with a base like potassium hydroxide (KOH) must be carefully controlled to yield the desired salt. dergipark.org.travocadosource.com

The reaction involves the careful addition of a potassium-containing base to phosphorous acid. gaharujinkou.com The pH of the reaction mixture is a critical parameter; to produce this compound (KH₂PO₃), the pH is typically adjusted to a range of 4.3 to 4.5. google.com If the pH is higher, the formation of dipotassium phosphite (K₂HPO₃) becomes more favorable. dergipark.org.tr The reaction can be performed in aqueous solutions or, as in some patented methods, in an alcoholic solvent to leverage the low solubility of the product for easier isolation. google.com For instance, a method using a 20wt% alcoholic caustic potash solution reacting with solid phosphorous acid at temperatures between 60-90°C for 1-3 hours has been described. google.com

Table 2: Laboratory Neutralization Reaction Conditions

| Parameter | Value/Condition | Purpose | Source(s) |

|---|---|---|---|

| Reactants | Phosphorous acid, Potassium hydroxide | Formation of potassium phosphite salt | dergipark.org.trgaharujinkou.com |

| Stoichiometry (KOH:H₃PO₃) | Approx. 1:1.04 (molar ratio) | To favor monopotassium salt formation | google.com |

| Temperature | 60–90 °C | To control reaction rate | google.com |

| Final pH | 4.3–4.5 | To ensure formation of KH₂PO₃ over K₂HPO₃ | google.com |

| Solvent | Water or Ethanol | Reaction medium and product separation | dergipark.org.trgoogle.com |

Beyond simple salt formation, laboratory methods have been developed for the synthesis of more complex phosphite compounds, such as phosphite esters, which are valuable intermediates in organic synthesis. These methods often involve the reaction of an alcohol with a trivalent phosphorus reagent. acs.orgrsc.org

Step-wise Phosphorylation: A common step-wise approach is the phosphoramidite (B1245037) method. In this process, an alcohol reacts with a trivalent phosphoramidite reagent to produce a phosphite triester intermediate. acs.orgacs.orgresearchgate.net This intermediate is typically oxidized in a subsequent step to yield the corresponding pentavalent phosphate (B84403) triester. acs.orgacs.org This multi-step sequence is fundamental in the chemical synthesis of oligonucleotides. nih.govthieme-connect.de

Catalytic Methods: To improve efficiency and selectivity, catalytic methods for forming phosphite compounds have been developed.

Zinc-Catalyzed Synthesis: One highly efficient method uses environmentally benign Zn(II) catalysts for the synthesis of phosphite diesters. rsc.orgrsc.org In this approach, a phosphonylation reagent reacts with two different alcohols consecutively in the presence of a zinc catalyst, such as Zn(OPiv)₂ or Zn(acac)₂, under mild conditions. rsc.org This allows for the creation of various phosphite diesters with high functional group tolerance. rsc.orgrsc.org

Iodine-Mediated Phosphorylation: Another catalytic approach involves the use of molecular iodine as a catalyst and an oxidant like hydrogen peroxide. acs.org This system facilitates the phosphorylation of alcohols and amines with H-phosphites to form phosphate esters and phosphoramidates, respectively. acs.org The reaction proceeds smoothly for a variety of alcohols, including primary, secondary, and allylic alcohols, under mild, solvent-free conditions. acs.org

These advanced methods highlight the versatility of trivalent phosphite intermediates in constructing a wide array of organophosphorus compounds in a laboratory setting. nih.gov

Table 3: Comparison of Phosphite Compound Synthesis Methods

| Method | Key Reagents | Intermediate | Key Features | Source(s) |

|---|---|---|---|---|

| Phosphoramidite Method | Alcohol, Phosphoramidite | Trivalent phosphite triester | Step-wise process, requires subsequent oxidation to phosphate, widely used in oligonucleotide synthesis. | acs.orgacs.orgnih.gov |

| Zn(II)-Catalyzed Synthesis | Alcohols, Phosphonylation reagent, Zn(II) catalyst | Phosphite diester | Catalytic, additive-free, high selectivity, mild conditions, high functional group tolerance. | rsc.orgrsc.org |

| Iodine-Mediated Phosphorylation | Alcohol, H-phosphite, I₂, H₂O₂ | Phosphate ester | Catalytic, metal-free, mild conditions, environmentally benign. | acs.org |

Molecular and Physiological Mechanisms of Action in Plant Interactions

Interactions with Plant Phosphorus Homeostasis and Signaling Pathways

Phosphorus is an essential macronutrient for plant growth and development, primarily taken up in the form of orthophosphate (Pi). maxapress.commdpi.com Monopotassium phosphite (B83602), being a structural analog of orthophosphate, introduces a unique dynamic into the plant's phosphorus acquisition and signaling network. frontiersin.orgnih.gov

Phosphite Perception and Competitive Dynamics with Orthophosphate Uptake

Plants absorb phosphite (Phi) through the same phosphate (B84403) transporters (PHTs) responsible for orthophosphate (Pi) uptake. researchgate.netverdeterreprod.fr This leads to a competitive relationship between the two ions. nih.govresearchgate.net Studies have demonstrated that phosphite can competitively inhibit the uptake of phosphate. researchgate.net The efficiency of phosphite uptake is influenced by the plant's phosphorus status; in phosphate-sufficient conditions, the uptake of phosphite may be reduced. tandfonline.com Conversely, under phosphate-deficient conditions, the high-affinity phosphate transport system is upregulated, which can lead to increased phosphite accumulation. nih.gov

The structural similarity between phosphite and orthophosphate allows phosphite to be perceived by the plant's phosphate sensing and signaling pathways. tandfonline.comresearchgate.net However, unlike orthophosphate, which is readily assimilated into organic molecules, phosphite is not metabolized by the plant. frontiersin.orgchemistryviews.org This metabolic inertia is a critical factor in its physiological effects.

Table 1: Comparison of Orthophosphate and Phosphite Uptake and Metabolism

| Feature | Orthophosphate (Pi) | Phosphite (Phi) |

| Chemical Formula | H₂PO₄⁻ / HPO₄²⁻ | H₂PO₃⁻ / HPO₃²⁻ |

| Uptake Mechanism | High- and low-affinity phosphate transporters (PHTs) | Competes with Pi for the same PHTs |

| Metabolism in Plants | Readily assimilated into ATP, nucleic acids, phospholipids | Not metabolized or oxidized to phosphate |

| Nutritional Value | Essential nutrient | Not a direct source of phosphorus for the plant |

This table summarizes the key differences in how plants interact with orthophosphate and phosphite.

Disruption of Phosphate Starvation Responses in Plants

One of the most significant impacts of phosphite on plant physiology is its ability to disrupt phosphate starvation responses (PSR). tandfonline.comau.dk When plants experience phosphate deficiency, they activate a suite of adaptive responses to enhance phosphate acquisition and utilization. These responses include:

Increased expression of phosphate transporters. researchgate.net

Secretion of acid phosphatases to mineralize organic phosphorus in the soil. researchgate.netnih.gov

Alterations in root architecture, such as increased root hair formation, to explore a larger soil volume. nih.gov

Accumulation of anthocyanins. researchgate.netnih.gov

Phosphite, by mimicking orthophosphate, can trick the plant into sensing that it is phosphate-sufficient, even when cellular phosphate levels are critically low. au.dk This leads to the suppression of these crucial PSRs. tandfonline.comnih.gov Research has shown that phosphite can inhibit the induction of genes associated with phosphate starvation, including those encoding for acid phosphatases and ribonucleases. au.dknih.gov This disruption can exacerbate the negative effects of phosphorus deficiency, leading to stunted growth and symptoms of toxicity. researchgate.nettandfonline.com

Cellular and Subcellular Distribution and Translocation Dynamics within Plant Tissues

Once absorbed, phosphite is highly mobile within the plant and can be translocated through both the xylem and the phloem. frontiersin.orgresearchgate.netartal.net This systemic movement allows for its distribution throughout the plant, from the roots to the leaves and fruits. researchgate.net The ability of phosphite to move in the phloem is a key characteristic that distinguishes it from orthophosphate, which is primarily transported in the xylem. frontiersin.org

Within the cell, phosphite has been found to accumulate in both the cytoplasm and the vacuole. researchgate.net Studies using 31P nuclear magnetic resonance (NMR) spectroscopy have confirmed the presence of phosphite in these cellular compartments. researchgate.net The distribution between the cytoplasm and vacuole can be influenced by the plant's phosphate status. Under phosphate-sufficient conditions, phosphite may be sequestered in the vacuole, minimizing its disruptive effects on cytoplasmic metabolism. nih.gov However, in phosphate-deficient cells, phosphite can accumulate in the cytoplasm, where it is more likely to interfere with metabolic processes. nih.gov

Induction and Modulation of Plant Defense Responses

Beyond its interaction with phosphorus metabolism, monopotassium phosphite is recognized for its ability to enhance plant defense mechanisms against a range of pathogens. mdpi.comvegetablegrowersnews.comnih.gov

Activation of Systemic Acquired Resistance (SAR) Pathways

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum defense response in plants that is typically activated by a localized infection. isa-arbor.com This "priming" of the plant's immune system prepares it for a more rapid and robust response to subsequent pathogen attacks. nih.gov this compound has been shown to be a potent elicitor of SAR. vegetablegrowersnews.comnih.govheritageppg.com

The application of phosphite can trigger the production of pathogenesis-related (PR) proteins, which are key components of the SAR response. vegetablegrowersnews.com It has been suggested that phosphite activates defense pathways involving salicylic (B10762653) acid (SA), a crucial signaling molecule in SAR. mdpi.comnih.gov Studies in Coffea arabica have indicated that potassium phosphite treatment leads to the activation of both salicylic acid and reactive oxygen species (ROS) pathways, which are essential for the induction of SAR. nih.gov This activation of constitutive defense responses can enhance the plant's ability to withstand infection from various pathogens. nih.govbeluckey.com

Elicitation of Hypersensitivity Reactions and Phytoalexin Biosynthesis

The hypersensitive response (HR) is a form of programmed cell death that occurs at the site of pathogen infection to limit its spread. nih.gov While direct evidence for phosphite inducing a full HR is limited, its role in activating defense components associated with this response is noted.

A key aspect of induced resistance is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack. nih.gov Phosphite has been shown to stimulate the biosynthesis of these compounds. beluckey.comresearchgate.net The accumulation of phytoalexins at the site of infection creates a toxic environment for the invading pathogen, thereby inhibiting its growth and spread. nih.gov Research has indicated that phosphonates, the active form of phosphite, can induce phytoalexin accumulation, contributing to the plant's defense arsenal. researchgate.net

Table 2: Plant Defense Mechanisms Activated by this compound

| Defense Mechanism | Description | Key Molecules/Pathways Involved |

| Systemic Acquired Resistance (SAR) | A long-lasting, broad-spectrum induced defense response. | Salicylic Acid (SA), Pathogenesis-Related (PR) Proteins |

| Phytoalexin Biosynthesis | Production of antimicrobial secondary metabolites. | Various, depending on the plant species (e.g., Camalexin in Arabidopsis) |

| Reactive Oxygen Species (ROS) Production | Generation of ROS as signaling molecules and for direct antimicrobial action. | Superoxide (B77818), Hydrogen Peroxide |

This table outlines the primary defense pathways in plants that are stimulated by the application of this compound.

Regulation of Phytohormone Biosynthesis and Signaling Networks

This compound (also referred to as Phi) plays a crucial role in modulating plant defense responses by influencing the biosynthesis and signaling of key phytohormones, including salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA). ontosight.aipreprints.orgmdpi.com Research indicates that Phi treatment can trigger the expression of genes involved in the response to these hormones. preprints.org

In Arabidopsis, it has been observed that phosphite activates the expression of genes related to ABA, SA, and JA signaling pathways, which are pivotal for plant defense against both biotic and abiotic stresses. ontosight.aipreprints.orgmdpi.com Specifically, Phi has been shown to increase the transcript levels of genes associated with responses to jasmonic acid, abscisic acid, and salicylic acid. preprints.org This suggests that Phi primes the plant's defense system by activating these hormonal pathways, leading to a more robust and rapid response upon pathogen attack. ontosight.aimdpi.com For instance, the dual action of phosphite and salicylic acid is known to boost the plant's immune system. domyown.com In coffee cultivars, potassium phosphite treatment induced defense responses associated with the salicylic acid and reactive oxygen species (ROS) pathways, which are essential for systemic acquired resistance (SAR). nih.gov

While Phi activates certain genes within these signaling pathways, it doesn't necessarily lead to the upregulation of the entire pathway in the absence of stress. preprints.org This nuanced regulation allows the plant to be prepared for a threat without unnecessarily expending energy on a full-blown defense response.

Alteration of Defense-Related Gene Expression and Enzyme Activities

The application of this compound leads to significant alterations in the expression of defense-related genes and the activities of associated enzymes, thereby enhancing a plant's ability to fend off pathogens. ontosight.aikhonorchem.com Phosphite treatment has been shown to induce the expression of pathogenesis-related (PR) proteins and enzymes involved in the phenylpropanoid pathway.

Studies on various plants have demonstrated the upregulation of defense genes following phosphite application. In bean plants, foliar application of a potassium phosphite solution led to a high expression of the PR1, PR3, PR4, and POD defense genes, which increased even further after infection with a pathogen, indicating a priming effect. researchgate.net Similarly, in Arabidopsis thaliana, phosphite treatment elevated the transcription of defense genes in both the salicylic acid (PR1 and PR5) and jasmonic acid/ethylene (THI2.1 and PDF1.2) pathways. researchgate.net Research on apple trees has shown a significant increase in the expression of biotic stress response genes and phenylalanine ammonia-lyase (PAL) within 24 hours of treatment.

Furthermore, phosphite application can lead to increased activity of defense-related enzymes. In rice, the presence of potassium phosphite enhanced the activity of enzymes like catalase (CAT), polyphenol oxidase (PPO), and superoxide dismutase (SOD) in response to pathogen infection. sanru.ac.ir These enzymes play crucial roles in detoxifying reactive oxygen species and producing antimicrobial compounds, thus contributing to the plant's defense. sanru.ac.ir

Direct Antagonistic Effects on Plant Pathogens

Beyond its role in stimulating plant defenses, this compound exerts direct inhibitory effects on a range of plant pathogens.

Inhibition of Pathogen Mycelial Growth and Metabolism

This compound has been shown to directly inhibit the mycelial growth of various fungal and oomycete pathogens. mdpi.comresearchgate.net This inhibitory action is linked to the disruption of the pathogen's phosphorus metabolism. dpi.qld.gov.au The phosphite ion can interfere with critical metabolic processes, such as oxidative phosphorylation, leading to a reduction in ATP synthesis and ultimately hindering the pathogen's growth. nih.gov

Research has demonstrated the efficacy of this compound in inhibiting the mycelial growth of several economically important pathogens. For instance, it completely inhibits the mycelial growth of Sclerotinia sclerotiorum at a 2% concentration in soil tests. researchgate.net In laboratory studies, it has also been shown to inhibit the mycelial growth of Alternaria alternata pv. citri, the causal agent of Alternaria brown spot in citrus, though at higher concentrations compared to some conventional fungicides. researchgate.netresearchgate.net The inhibitory effect on mycelial growth has also been documented for pathogens like Phytophthora infestans and Colletotrichum gloeosporioides. mdpi.commdpi.com

Interference with Zoospore Production and Spore Germination

This compound significantly interferes with the reproductive stages of many pathogens by inhibiting zoospore production and spore germination. mdpi.comresearchgate.net This is a critical aspect of its direct antagonistic effect, as it curtails the spread and infection potential of the pathogen.

Studies have consistently shown that phosphite can inhibit the germination of fungal spores. mdpi.com For example, in vitro tests have demonstrated 100% inhibition of conidiospore germination for several plant pathogens at a concentration of 0.3%. researchgate.netpmhe.in While it may have a negligible effect on the spore germination of some fungi at lower concentrations, it can still effectively reduce disease development by inhibiting subsequent mycelial growth. researchgate.netresearchgate.net The inhibition of zoospore production is particularly effective against oomycete pathogens like Phytophthora species. researchgate.netfrontiersin.orgnih.gov

Spectrum of Activity Against Oomycetes, Fungi, and Bacteria

This compound exhibits a broad spectrum of activity against a variety of plant pathogens, including oomycetes, fungi, and some bacteria. ontosight.aibiosynth.com Its efficacy is particularly pronounced against oomycetes, a group of destructive plant pathogens that includes genera like Phytophthora, Pythium, and Plasmopara. khonorchem.comnih.govau.dk

Numerous studies have documented the strong fungicidal action of this compound against a wide range of fungal pathogens. These include Plasmopara viticola (grape downy mildew), Venturia inaequalis (apple scab), Botrytis cinerea (gray mold), Alternaria solani (early blight), and Monilia fructigena (brown rot). researchgate.netpmhe.in It has also shown activity against Fusarium species, Rhizoctonia, and Penicillium expansum. pridechems.combeluckey.com

While its primary application is as a fungicide, some research suggests that this compound also possesses antibacterial properties. biosynth.com For instance, ethanolic extracts from cucumber plants treated with potassium phosphite and chitosan (B1678972) showed significant antibacterial activity against E. coli and Pseudomonas aeruginosa. nih.gov

Biostimulatory Influence on Plant Growth and Developmental Traits

In addition to its protective roles, this compound can act as a biostimulant, positively influencing plant growth and development. nih.gov It is readily absorbed by plants and is mobile within both the xylem and phloem, allowing for systemic distribution. khonorchem.combeluckey.comharrells.com

While phosphite itself is not directly utilized by plants as a phosphorus nutrient in the same way as phosphate, its application can lead to improved plant vigor, root strength, and photosynthetic efficiency. khonorchem.comfrontiersin.org Some studies suggest that the biostimulatory effects may be linked to the enhanced plant health and defense responses it elicits, which can indirectly contribute to better growth. The application of phosphite has been shown to promote plant growth, enhance stress resistance, and improve fruit quality. researchgate.net In potatoes, for example, the application of potassium phosphite to seed tubers resulted in earlier plant emergence, increased leaf area, and greater dry matter accumulation. mdpi.com

Modulation of Root System Architecture and Biomass Allocation

The architecture of a plant's root system is a critical determinant of its ability to acquire water and nutrients from the soil. cabidigitallibrary.org Research has consistently shown that the application of phosphite, including this compound, can significantly enhance root growth and development. vlsci.comfrontiersin.org

Studies on various plant species have demonstrated that foliar application of phosphite can lead to an average increase in root biomass of around 30%. vlsci.com This stimulatory effect is particularly pronounced under conditions of mild stress, such as limited water or reduced nutrient availability. vlsci.comfrontiersin.org For instance, in wheat, phosphite treatment has been shown to improve root architectural traits, leading to increased root biomass. frontiersin.org Non-invasive 3D imaging using X-ray Computed Tomography has confirmed that phosphite application enhances the root system architecture in wheat. frontiersin.org

The impact of phosphite on root growth is not uniform across all conditions. In wheat, phosphite-treated plants exhibited a significant increase in root biomass across different nutrient strengths, with the highest increase observed at a 75% nutrient strength solution. frontiersin.org This suggests that phosphite can improve a plant's ability to develop its root system even under suboptimal nutrient conditions. frontiersin.org

| Plant Species | Key Findings on Root System | Reference |

| Wheat | Enhanced root system architecture and increased root biomass, particularly under mild stress. frontiersin.org | frontiersin.org |

| Strawberry | Significantly increased root weight and stronger root growth. cabidigitallibrary.org | cabidigitallibrary.org |

| Rose | Increased total root length and surface area at optimal concentrations. mdpi.com | mdpi.com |

| General | Foliar application of phosphite typically increases root biomass by around 30%. vlsci.com | vlsci.com |

Enhancements in Nutrient Uptake and Resource Use Efficiency

By promoting a more extensive and efficient root system, this compound indirectly enhances a plant's capacity for nutrient and water acquisition. ukri.org A larger root surface area allows for greater exploration of the soil volume, leading to improved uptake of essential nutrients.

Phosphite itself is readily absorbed by plants through both foliage and roots and is mobile within the plant's vascular tissues, the xylem and phloem. khonorchem.com1stfruits.co.za While phosphite is not directly metabolized as a phosphorus source in the same way as phosphate, its presence can influence the uptake and utilization of other nutrients. au.dk

Research indicates that phosphite application can improve nutrient use efficiency. frontiersin.org In wheat, phosphite treatment was found to increase Nitrate (B79036) Reductase (NR) activity, a key enzyme in nitrogen assimilation. vlsci.comfrontiersin.org This suggests an improved capacity for nitrogen uptake and utilization. frontiersin.org The enhanced root growth observed with phosphite treatment is a primary mechanism contributing to this increased nutrient uptake. mdpi.com

| Nutrient/Resource | Effect of this compound | Mechanism | Reference |

| Nitrogen | Increased Nitrate Reductase activity | Improved nitrogen assimilation | vlsci.comfrontiersin.org |

| General Nutrients | Enhanced uptake | Larger and more efficient root system | mdpi.comukri.org |

| Water | Improved water use efficiency | Enhanced root system and physiological changes | vlsci.comukri.org |

Physiological Processes Contributing to Enhanced Plant Performance

The benefits of this compound extend beyond root growth and nutrient uptake, influencing several key physiological processes that contribute to improved plant vigor and performance.

One of the notable effects is the enhancement of photosynthesis. frontiersin.org Studies in wheat have shown that phosphite treatment can lead to increased leaf photosynthesis and stomatal conductance, suggesting improved carbon assimilation. frontiersin.org This effect was more pronounced under heat or drought stress, indicating that phosphite can help plants maintain photosynthetic activity under adverse conditions. frontiersin.org

This compound is also known to stimulate the plant's natural defense mechanisms. beluckey.com It can induce the production of phytoalexins, which are antimicrobial compounds that help the plant resist invading pathogens. beluckey.com This indirect mode of action contributes to the compound's well-documented fungicidal properties against oomycete pathogens like Phytophthora and Pythium. khonorchem.commdpi.com It has been proposed that phosphite activates systemic acquired resistance (SAR) and pathways related to abscisic acid (ABA), a plant hormone involved in stress responses. mdpi.com

| Physiological Process | Effect of this compound | Implication | Reference |

| Photosynthesis | Increased leaf photosynthesis and stomatal conductance | Improved carbon assimilation and energy production | frontiersin.org |

| Plant Defense | Induction of phytoalexins and activation of defense pathways | Enhanced resistance to pathogens | beluckey.commdpi.com |

| Hormonal Regulation | Modulation of auxin and cytokinin levels | Regulation of root development and branching | ukri.org |

Advanced Research Applications in Plant Biotechnology and Agricultural Science

Strategic Integration into Integrated Plant Disease Management Research

Monopotassium phosphite (B83602) is a key component in contemporary Integrated Pest Management (IPM) research, a strategy that combines various pest control methods to enhance agricultural sustainability. nih.govresearchgate.netmdpi.com This approach seeks to minimize reliance on conventional chemical pesticides while maintaining crop productivity and ecosystem health. nih.govresearchgate.net The integration of monopotassium phosphite into IPM programs is based on its dual mode of action against plant pathogens.

Firstly, it exhibits direct fungitoxic effects, particularly against oomycetes like Phytophthora and Plasmopara species. ontosight.aipmhe.inau.dknih.gov Secondly, and more significantly for IPM, it acts as a plant resistance inducer. ontosight.ainih.gov Application of this compound triggers the plant's own defense mechanisms, a phenomenon known as induced resistance (IR) or systemic acquired resistance (SAR). ontosight.aipreprints.orgmdpi.com This response involves the activation of the plant's physical and biochemical defenses, such as the production of phenolics, lignin, phytoalexins, and antimicrobial proteins, which create barriers against fungal infections. ontosight.aifrontiersin.org

Research has demonstrated that incorporating phosphites into spraying programs can lead to a significant reduction in the use of conventional fungicides. au.dkmdpi.com Studies on potato late blight, caused by Phytophthora infestans, have shown that combining potassium phosphite with reduced doses of standard fungicides provides efficient protection, comparable to full-dose fungicide applications. pmhe.inmdpi.com This synergy is a cornerstone of sustainable disease management, reducing the chemical load on the environment and mitigating the risk of fungicide resistance development. mdpi.comnih.gov

The effectiveness of this compound has been documented against a range of pathogens in various crops, making it a versatile tool for IPM. pmhe.infrontiersin.org

Table 1: Documented Pathogen Control with Phosphite in Research Settings

| Crop | Pathogen | Reference |

|---|---|---|

| Potato | Phytophthora infestans (Late Blight) | ontosight.aipmhe.inmdpi.com |

| Soybean | Peronospora manshurica (Downy Mildew) | pmhe.in |

| Grapes | Plasmopara viticola (Downy Mildew) | pmhe.in |

| Rice | Stem and Sheath Diseases | frontiersin.orgresearchgate.net |

| Apple | Venturia inaequalis (Apple Scab) | pmhe.in |

| Citrus | Colletotrichum gloeosporioides | researchgate.net |

This table is generated based on available research data and is not exhaustive.

Investigation of Plant Resilience to Abiotic and Biotic Stresses

Research has extensively documented the role of this compound in enhancing plant resilience to a wide array of both biotic and abiotic stresses. preprints.orgfrontiersin.orgmdpi.com This biostimulant effect is a key area of investigation, aiming to understand the underlying molecular and physiological mechanisms. preprints.orgmdpi.comvlsci.com

Biotic Stress Resilience: Phosphite application has been shown to protect plants from a broad spectrum of pathogens, including oomycetes, fungi, bacteria, and nematodes. nih.govmdpi.commdpi.com The protective mechanism is largely indirect, involving the stimulation of the plant's innate immune system. ontosight.aipreprints.org Studies in Arabidopsis thaliana have revealed that phosphite treatment activates the expression of genes associated with key defense signaling pathways, namely those regulated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). ontosight.aipreprints.orgmdpi.com

Salicylic Acid (SA) Pathway: This pathway is crucial for establishing systemic acquired resistance (SAR), providing broad-spectrum resistance to biotrophic and hemi-biotrophic pathogens. preprints.orgfrontiersin.org

Jasmonic Acid (JA) Pathway: The JA pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. preprints.orgmdpi.com

Abscisic Acid (ABA) Pathway: ABA is a key regulator of various stress responses and developmental processes. preprints.orgmdpi.com

By priming these pathways, phosphite prepares the plant to mount a faster and stronger defense response upon pathogen attack. mdpi.commdpi.com Research has shown increased activity of defense-related enzymes like peroxidase and polyphenol oxidase in phosphite-treated plants. mdpi.comfrontiersin.org

Abiotic Stress Resilience: Beyond disease resistance, phosphite has been found to improve plant tolerance to various abiotic stresses. preprints.orgfrontiersin.org Research indicates that phosphite application can help plants cope with:

Drought and Water Deficit: Phosphite treatment can enhance root biomass and architecture, leading to improved water and nutrient uptake efficiency. vlsci.comukri.org It can also improve leaf water use efficiency, which is the amount of carbon gained per unit of water lost. vlsci.comukri.org

Salinity Stress: Gene expression studies show that phosphite influences gene ontology (GO) terms related to salt stress response. preprints.orgmdpi.com

Heat Stress: Phosphite treatment has been linked to the activation of heat stress response pathways. preprints.orgmdpi.com

UV Radiation: In potatoes, pre-treatment with phosphite enhanced resistance to UV-B radiation, as evidenced by increased chlorophyll (B73375) accumulation. frontiersin.org

The ability of phosphite to bolster plant defenses against a range of environmental challenges makes it a valuable tool for developing more resilient cropping systems. preprints.orgfrontiersin.org

Table 2: Research Findings on Phosphite-Induced Stress Resilience

| Stress Type | Plant Response/Mechanism | Affected Crops/Plants (Examples) | Reference(s) |

|---|---|---|---|

| Biotic | Activation of SA, JA, and ABA defense pathways; Induced Systemic Resistance. ontosight.aipreprints.orgmdpi.com | Arabidopsis, Potato, Bean, Pepper. ontosight.aipreprints.orgmdpi.com | ontosight.aipreprints.orgmdpi.commdpi.com |

| Abiotic | |||

| Drought | Enhanced root biomass, improved water use efficiency. vlsci.comukri.org | Wheat, Oilseed Rape, Sunflower, Soybean. preprints.orgvlsci.com | preprints.orgvlsci.comukri.org |

| Salinity | Activation of salt stress response genes. preprints.orgmdpi.com | Arabidopsis. preprints.orgmdpi.com | preprints.orgmdpi.com |

| Heat | Activation of heat stress response genes. preprints.orgmdpi.com | Arabidopsis. preprints.orgmdpi.com | preprints.orgmdpi.com |

This table summarizes key research findings on the effects of phosphite on plant stress resilience.

Development and Application in Transgenic Systems, Utilizing Phosphite Dehydrogenase (ptxD) as a Selectable Marker

A groundbreaking application of phosphite in plant biotechnology involves its use in transgenic systems in conjunction with the phosphite dehydrogenase (ptxD) gene. frontiersin.orgnih.govfrontiersin.org Most plants can absorb phosphite but cannot metabolize it as a phosphorus source; in fact, it can inhibit growth if it's the sole phosphorus source. frontiersin.orgmdpi.com However, some bacteria, such as Pseudomonas stutzeri, possess the ptxD gene, which encodes the phosphite dehydrogenase enzyme. peerj.comnih.govnih.gov This enzyme catalyzes the oxidation of phosphite into phosphate (B84403) (Pi), a form of phosphorus that plants can readily use for growth and development. nih.govfrontiersin.org

This unique metabolic capability forms the basis of a powerful and environmentally friendly selection system for transgenic plants. frontiersin.orgpeerj.com

The ptxD/Phi Selection System: The system works by introducing the ptxD gene into a plant's genome along with other desired genes. The transformed plant cells are then grown on a medium where phosphite (Phi) is the only source of phosphorus. peerj.comnih.gov

Transformed Cells: Cells that have successfully integrated the ptxD gene can convert the non-metabolizable phosphite into essential phosphate, allowing them to grow and regenerate into whole plants. plos.org

Non-Transformed Cells: Cells without the ptxD gene are unable to utilize the phosphite and are starved of phosphorus, preventing their growth. mdpi.complos.org

This method serves as a positive selection system, promoting the growth of transgenic tissues rather than killing non-transgenic ones with antibiotics or herbicides. nih.gov Research has shown this system to be highly efficient for generating transgenic cotton, with a selection efficiency of approximately 97%. nih.gov

Table 3: Comparison of Transformation Efficiency with ptxD/Phi System in Cotton

| Selection System | Event Recovery Rate (%) |

|---|---|

| ptxD/Phosphite (Phi) | 3.43 |

| nptII/Kanamycin | 2.88 |

| hpt/Hygromycin | 2.47 |

| bar/Phosphinothricin (PPT) | 0.41 |

Source: Adapted from Pandeya et al., 2017. peerj.comnih.gov

Applications Beyond Selection: The ptxD/Phi system also offers a novel, non-herbicidal approach to weed management. frontiersin.orgmdpi.com When ptxD-transgenic crops are planted and fertilized with phosphite, the crop plants thrive by converting the phosphite to phosphate. mdpi.com In contrast, competing weeds, which lack the ptxD gene, cannot utilize the phosphite and are suppressed due to phosphorus deficiency. mdpi.com This innovative strategy has been successfully demonstrated in crops like rapeseed, cotton, and soybean. mdpi.com

Furthermore, research is focused on improving the catalytic efficiency of the PtxD enzyme through directed evolution to enhance phosphite utilization in transgenic plants, which is a crucial step for future agricultural applications using phosphite as a primary phosphorus fertilizer. nih.govfrontiersin.orggenscript.com This technology holds significant promise for sustainable agriculture by providing a dual system for fertilization and weed control, thereby addressing concerns about herbicide resistance and the environmental impact of traditional selection markers. frontiersin.orgpeerj.com

Environmental Dynamics and Biogeochemical Cycling

Transformation and Degradation Pathways in Soil and Aquatic Environments

Once introduced into the soil, monopotassium phosphite (B83602) does not persist indefinitely in its original form. The primary transformation pathway is the oxidation of phosphite (PO₃³⁻) to phosphate (B84403) (PO₄³⁻). uniumbioscience.commaxapress.com This conversion is crucial as plants primarily assimilate phosphorus in the form of phosphate. auburn.eduau.dk

The oxidation of phosphite in the soil is predominantly a microbial process. thuenen.demdpi.com While slow chemical oxidation can occur, it is generally considered too slow to be of major agricultural significance. uniumbioscience.commdpi.com The biological oxidation is carried out by a variety of soil microorganisms, including bacteria, fungi, and actinomycetes. mdpi.com The estimated half-life for the microbial oxidation of phosphite to phosphate in soil is approximately 3 to 4 months, though this can vary. uniumbioscience.com In one soil incubation study, the conversion was observed to occur within one month. maxapress.com Another study noted that after an initial application, there was a lag phase before oxidation began, but a subsequent application led to immediate oxidation, suggesting an adaptation of the microbial community. thuenen.de

In aquatic environments, the transformation of phosphite to phosphate is also expected to occur, primarily driven by microbial activity. thuenen.de

Mobility and Fate in Various Edaphic Systems

A key characteristic of monopotassium phosphite is its high solubility and mobility in soil, which contrasts with the behavior of phosphate. nih.govmdpi.com Phosphate ions tend to be strongly adsorbed or precipitate with elements like calcium, aluminum, and iron in the soil, which can limit their movement and availability to plants. fertilizercanada.causda.gov In contrast, phosphite is less reactive with soil particles and more stable, allowing it to move more freely through the soil profile. mdpi.commdpi.com

This greater mobility can be advantageous, as it may allow phosphite to reach deeper root zones. au.dk However, it also presents a higher risk of leaching, especially in sandy soils with low retention capacity. mdpi.com Studies have shown that the application of potassium phosphite can lead to a significant increase in phosphorus levels in the rootzone over time. usga.org The degree of phosphite leaching is soil-specific and influenced by factors such as soil texture, organic matter content, and the soil's intrinsic capacity to retain phosphorus. mdpi.comusga.org

The fate of phosphite in the soil is ultimately tied to its conversion to phosphate. maxapress.com Once oxidized, the resulting phosphate becomes part of the soil's phosphate pool and is subject to the same processes of plant uptake, microbial assimilation, and soil fixation. auburn.edu

Interactions with Indigenous Soil Microbial Communities and Oxidation Processes

Indigenous soil microbial communities are the primary drivers of phosphite oxidation. thuenen.demdpi.com The process is often intracellular, with bacteria absorbing the phosphite and then enzymatically oxidizing it to phosphate. auburn.edumdpi.com Certain bacteria, such as Pseudomonas fluorescens, have been identified as capable of metabolizing phosphite. maxapress.commdpi.com Other identified microorganisms capable of phosphite metabolism include Escherichia coli, Pseudomonas stutzeri, Alcaligenes faecalis, and Xanthobacter flavus. auburn.edu

The oxidation of phosphite serves two main purposes for these microorganisms: it can be a source of energy and a source of phosphate for their own metabolic needs. auburn.edu However, studies have shown that soil microbes will preferentially use available phosphate before they begin to metabolize phosphite. uniumbioscience.comauburn.edu The oxidation process only commences once the readily available phosphate in the immediate environment is depleted. mdpi.com

The application of phosphite can influence the soil microbial environment. For instance, one study observed that phosphite application led to a decrease in soil pH and alkaline phosphatase (ALP) activity. nih.gov Another study found that while most microbial enzyme activities showed no significant correlation with phosphite content, dehydrogenase activity was correlated with the resulting phosphate concentration. thuenen.de The presence of phosphite can also shape the composition of specific microbial communities, such as the phoD-harboring bacteria involved in phosphorus cycling. nih.gov

Interactive Data Table: Phosphite to Phosphate Conversion Over Time

This table illustrates the typical conversion rate of phosphite to phosphate in a soil environment based on findings from various studies.

| Time After Application | Phosphite Concentration | Phosphate Concentration | Key Observation | Source |

| Initial Application | High | Baseline | Phosphite is the dominant form. | thuenen.de |

| 1 Month | Decreasing | Increasing | Microbial oxidation begins. | maxapress.com |

| 2 Months | Low | High | Significant conversion has occurred. | auburn.eduthuenen.de |

| 3-4 Months (Half-life) | 50% of Initial | Significantly Increased | Point at which half the initial phosphite is oxidized. | uniumbioscience.com |

Interactive Data Table: Factors Influencing Phosphite Mobility in Soil

This table summarizes the key factors that affect how this compound moves through different soil types.

| Factor | Influence on Mobility | Explanation | Source |

| Soil Texture | High in Sandy Soils | Sandy soils have larger pores and lower surface area, leading to less retention and more leaching. | mdpi.com |

| Clay Content | Lower in Clay Soils | Clay soils have smaller particles and a higher capacity to adsorb ions, reducing mobility. | fertilizercanada.ca |

| Organic Matter | Can Reduce Mobility | Organic matter can bind with phosphorus compounds, holding them in the upper soil layers. | usda.govusga.org |

| Soil pH | Indirect | pH affects the solubility of minerals that can react with the eventual phosphate, but has less direct impact on the more stable phosphite ion. | nih.govusda.gov |

| Microbial Activity | Decreases Mobility Over Time | As microbes convert mobile phosphite to less mobile phosphate, the overall movement of phosphorus is reduced. | mdpi.comusga.org |

Analytical and Omics Methodologies for Research Characterization

Spectroscopic and Chromatographic Techniques for Phosphite (B83602) Quantification in Biological Matrices

The accurate quantification of phosphite in various biological samples is crucial for understanding its uptake, translocation, and metabolic effects within plants. Several analytical techniques are employed for this purpose, with spectroscopic and chromatographic methods being the most prominent.

Ion chromatography (IC) is a widely used and reliable method for the simultaneous determination of phosphite and phosphate (B84403) concentrations in plant tissues. researchgate.netopenagrar.de This technique separates ions based on their affinity to an ion-exchange resin. After separation, the concentration of the ions is typically measured by suppressed conductivity. tdl.org High-performance ion chromatography (HPIC) has been successfully used for phosphite quantification in various plants, including potato and pepper. researchgate.net Recovery rates for phosphite using HPIC have been reported to be as high as 95%. researchgate.net However, a potential drawback of IC analysis is the interference from other anions, such as sulfate, which can have a similar retention time to phosphite, potentially complicating quantification. researchgate.net To overcome such challenges, IC can be coupled with other detection methods like tandem mass spectrometry (IC-ESI-MS/MS) for more specific and sensitive analysis. tdl.org

Raman spectroscopy has emerged as a powerful, non-destructive technique for identifying and quantifying phosphorus oxyanions. researchgate.net This method relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint for different molecules. Studies have demonstrated the successful simultaneous determination of phosphate and phosphite in fertilizer solutions using Raman spectroscopy by carefully controlling the pH and identifying specific Raman bands for each compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is a highly versatile tool for both the identification and quantification of various phosphorus-containing compounds in plant tissues. d-nb.info This technique can be applied to both in vivo and in vitro samples, providing detailed information about the chemical environment of the phosphorus atoms and allowing for the differentiation between phosphite and other phosphate compounds. d-nb.infooup.com

Other methods that have been utilized for phosphite quantification include gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) . researchgate.netresearchgate.net A fluorometric assay has also been developed for high-throughput phosphite quantitation, offering a sensitive and cost-effective alternative to more capital-intensive methods. escholarship.org

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Ion Chromatography (IC) | Separation of ions based on affinity to an ion-exchange resin, followed by conductivity detection. | Reliable, can simultaneously determine phosphite and phosphate. High recovery rates. | Potential interference from other anions like sulfate. | researchgate.netopenagrar.deresearchgate.net |

| Raman Spectroscopy | Inelastic scattering of monochromatic light providing a unique vibrational fingerprint. | Non-destructive, allows for simultaneous quantification of phosphite and phosphate. | Requires careful pH control for accurate analysis. | researchgate.net |

| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes the magnetic properties of the ³¹P nucleus to identify and quantify phosphorus compounds. | Versatile (in vivo and in vitro), provides detailed structural information. | Lower sensitivity compared to other methods. | d-nb.infooup.com |

| Gas Chromatography (GC) & Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds followed by mass-based detection. | High sensitivity and specificity. | Can be capital-intensive. | researchgate.netresearchgate.net |

| Fluorometric Assay | Indirect method based on fluorescence for high-throughput screening. | Sensitive, cost-effective, suitable for high-throughput analysis. | Indirect measurement may require validation with other methods. | escholarship.org |

Transcriptomic Analyses (RNA-seq, Microarray) for Gene Expression Profiling in Response to Phosphite

Transcriptomic analyses, such as RNA sequencing (RNA-seq) and microarrays, have been instrumental in elucidating the molecular mechanisms underlying plant responses to monopotassium phosphite. These techniques provide a global view of gene expression changes, offering insights into the pathways and processes affected by phosphite treatment.

Studies in various plant species have revealed that phosphite application leads to significant and often rapid changes in the transcriptome. nih.govslu.se For instance, in Solanum tuberosum (potato), microarray analysis showed that phosphite treatment had a transient effect on the leaf transcriptome, with a clear response observed as early as 3 hours after application. nih.govslu.se This response involved the differential expression of thousands of transcripts associated with defense, wounding, and oxidative stress. nih.govslu.se Similarly, in switchgrass, microarray analysis indicated that phosphite activates plant defense signaling within 1 hour of application by upregulating the expression of numerous receptor-like kinases and defense-related genes. wiley.com

RNA-seq studies have provided further detail on the transcriptomic reprogramming induced by phosphite. In rice, RNA-seq analysis of seedlings treated with phosphite revealed thousands of differentially expressed genes (DEGs). nih.gov Many of these DEGs were involved in phenylpropanoid biosynthesis, starch and sucrose (B13894) metabolism, and plant hormone signal transduction, highlighting the multifaceted nature of the phosphite-induced response. nih.gov A key finding was the significant upregulation of defense-related genes, including pathogenesis-related protein 1 (PR1). nih.gov

In Arabidopsis thaliana, RNA-seq has been used to investigate the effects of phosphite under different phosphate conditions. mdpi.com These studies have shown that phosphite treatment can activate genes involved in the biosynthesis and signaling pathways of key plant hormones such as abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA), which are crucial for stress responses and plant immunity. mdpi.com

Furthermore, transcriptomic analyses have been employed to compare phosphite-tolerant and susceptible genotypes of potato. mdpi.com RNA-seq revealed distinct global transcriptional patterns between the two genotypes in response to phosphite, with DEGs related to ribosome function, plant hormone signal transduction, and photosynthesis being particularly important. mdpi.com In the context of plant-pathogen interactions, in planta RNA-Seq has been used to study the transcriptomes of both the host (tanoak) and the pathogen (Phytophthora ramorum) following phosphite treatment. nih.govescholarship.org This dual-transcriptome approach confirmed that phosphite has a two-fold mode of action, directly affecting the pathogen while also enhancing host resistance by inducing defense-related gene expression. nih.govescholarship.org

| Plant Species | Technique | Key Findings | Reference |

|---|---|---|---|

| Solanum tuberosum (Potato) | Microarray | Rapid and transient effect on the transcriptome (response within 3 hours). Upregulation of defense, wounding, and oxidative stress-related transcripts. | nih.govslu.se |

| Switchgrass | Microarray | Activation of plant defense signaling within 1 hour. Upregulation of receptor-like kinases and defense-related genes. | wiley.com |

| Rice | RNA-seq | Thousands of differentially expressed genes involved in phenylpropanoid biosynthesis, starch/sucrose metabolism, and hormone signaling. Upregulation of defense genes like PR1. | nih.gov |

| Arabidopsis thaliana | RNA-seq | Activation of genes in ABA, SA, and JA biosynthesis and signaling pathways. | mdpi.com |

| Solanum tuberosum (Potato) | RNA-seq | Differential transcriptional patterns between phosphite-tolerant and susceptible genotypes. Changes in genes related to ribosome function, hormone signaling, and photosynthesis. | mdpi.com |

| Tanoak (Notholithocarpus densiflorus) | In planta RNA-Seq | Dual effect of phosphite: direct impact on the pathogen (Phytophthora ramorum) and enhancement of host resistance through induced gene expression. | nih.govescholarship.org |

Proteomic Investigations for Protein Expression and Modification Studies

Proteomic studies provide a complementary perspective to transcriptomic analyses by directly examining the changes in protein abundance and post-translational modifications in response to this compound. These investigations have revealed that phosphite induces significant alterations in the plant proteome, which are often linked to defense responses and metabolic adjustments.

In potato, quantitative proteomics using isobaric tags for relative and absolute quantification (iTRAQ) identified numerous differentially regulated proteins in the leaf proteome of phosphite-treated plants. nih.govresearchgate.net A significant number of these proteins were upregulated and remained so even after inoculation with the pathogen Phytophthora infestans. nih.govresearchgate.net This group of upregulated proteins included pathogenesis-related proteins, stress-responsive proteins, and detoxification-related proteins, suggesting that phosphite primes the plant's defense machinery at the protein level. nih.govresearchgate.net

Label-free quantitative proteomics has also been employed to study the effects of phosphite on both the host plant and the pathogen. In a study involving Lupinus angustifolius and the pathogen Phytophthora cinnamomi, phosphite treatment led to an enrichment of proteins associated with photosynthesis, carbon fixation, and lipid metabolism in the host plant. proteomics.com.aunih.gov Furthermore, an increased production of defense-related proteins was observed. proteomics.com.aunih.gov

A comparative proteomic study of phosphite-sensitive and resistant isolates of P. cinnamomi revealed that in the sensitive isolate, phosphite treatment interfered with metabolism, signaling, and gene expression at the protein level, effects that were not observed in the resistant isolate. proteomics.com.aunih.gov

| Organism | Technique | Key Protein Changes | Reference |

|---|---|---|---|

| Solanum tuberosum (Potato) | iTRAQ | Upregulation of pathogenesis-related, stress-responsive, and detoxification-related proteins. | nih.govresearchgate.net |

| Lupinus angustifolius | Label-free quantitative proteomics | Enrichment of proteins for photosynthesis, carbon fixation, and lipid metabolism. Increased defense-related proteins. | proteomics.com.aunih.gov |

| Phytophthora cinnamomi (sensitive isolate) | Label-free quantitative proteomics | Interference with metabolism, signaling, and gene expression at the protein level. | proteomics.com.aunih.gov |

| Arabidopsis thaliana (suspension cells) | Quantitative proteomics and phosphoproteomics | Responses primarily at the level of protein phosphorylation. Altered phosphorylation of proteins in translation, RNA splicing, and kinase signaling. | biorxiv.org |

Advanced Imaging Techniques for Phenotyping Plant Responses (e.g., X-ray Computed Tomography)

Advanced imaging techniques are providing unprecedented insights into the morphological and physiological responses of plants to this compound, particularly in below-ground structures that are otherwise difficult to observe. X-ray Computed Tomography (CT) has emerged as a powerful, non-invasive tool for 3D imaging of plant root systems in their natural soil environment. frontiersin.orgreed.edunih.gov

Studies in wheat have utilized X-ray CT to demonstrate that foliar application of phosphite can significantly improve root architectural traits and increase root biomass. frontiersin.orgreed.edunih.gov Time-course X-ray CT imaging has revealed that phosphite treatment leads to an increase in root volume and root surface area over time. researchgate.netomex.com This non-invasive approach allows for the quantitative measurement of changes in root system architecture, providing direct evidence for the growth-promoting effects of phosphite on roots. researchgate.netomex.com

The ability of X-ray CT to generate 3D images from a series of 2D radiographic images allows for the detailed analysis of various root parameters, including primary root length, lateral root length, and lateral root count. researchgate.net These detailed measurements have confirmed that phosphite treatment can enhance root development, which is crucial for nutrient and water uptake. frontiersin.orgreed.edunih.gov

In addition to X-ray CT, other imaging techniques are being explored to visualize the biodistribution of phosphites within living plant tissues in real-time. ukri.org These label-free imaging methods probe the unique molecular vibrations of phosphite to map its location in 3D, offering a new avenue to understand how it enhances plant root growth. ukri.org The development of such imaging pipelines is a significant step towards correlating morphological changes with the physiological and molecular responses observed in other omics studies. frontiersin.org

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| X-ray Computed Tomography (CT) | Non-invasive 3D imaging of root system architecture in soil. | Phosphite treatment improves root architectural traits, increases root volume, and enhances root surface area in wheat. | frontiersin.orgreed.edunih.govresearchgate.netomex.com |

| Label-free Molecular Imaging | Real-time 3D mapping of phosphite biodistribution in living plant tissues. | Provides a direct way to visualize how phosphite moves and accumulates within the plant, linking its presence to observed growth effects. | ukri.org |

Molecular Diagnostics and Assays for Pathogen-Monopotassium Phosphite Interaction Studies

Understanding the complex interactions between this compound, the plant host, and invading pathogens requires a suite of molecular diagnostic tools and assays. These methods are essential for elucidating the mechanisms of phosphite-induced resistance and its direct effects on pathogens.

Mycelial growth inhibition assays are fundamental in assessing the direct impact of phosphite on pathogen growth. These in vitro assays are used to determine the effective concentration of phosphite that reduces pathogen growth by 50% (EC₅₀). apsnet.org Such assays have been crucial in identifying phosphite-tolerant and -susceptible isolates of pathogens like Phytophthora cinnamomi. apsnet.org

Quantitative real-time PCR (qRT-PCR) is a widely used technique to validate and quantify the expression of specific genes identified through large-scale transcriptomic studies. In the context of phosphite research, qRT-PCR has been used to confirm the upregulation of defense-related genes, such as PR1, in response to phosphite treatment. wiley.comnih.gov It is also employed to measure the expression levels of pathogen genes to understand how phosphite affects pathogen viability and virulence. wiley.com

Enzymatic assays are utilized to measure the activity of specific enzymes that are part of the plant's defense response. For example, increased activity of β-1,3-glucanase, polyphenoloxidase, and laccase has been observed in phosphite-treated plants, indicating an enhanced defense capacity. researchgate.net

Pathogenicity assays are conducted to evaluate the ability of a pathogen to cause disease in a host plant following phosphite treatment. These assays, often performed on model systems like lupin seedlings for Phytophthora infections, can demonstrate that phosphite treatment reduces lesion development and pathogen colonization. apsnet.orgagriculture.gov.au

RNA interference (RNAi) is a powerful tool for functional genomics, allowing researchers to silence specific pathogen genes to determine their role in pathogenesis. In a study on rust pathogens, the application of double-stranded RNAs targeting specific genes in Puccinia emaculata that were downregulated by phosphite resulted in reduced disease severity, confirming the importance of these genes for pathogen survival. wiley.com

Hormone profiling using techniques like liquid chromatography-mass spectrometry is used to analyze changes in plant hormone levels in response to phosphite. This has helped identify hormones like cis-Zeatin as potential signaling molecules in the phosphite response pathway. phosphitebsg.com

| Technique/Assay | Purpose | Example Application | Reference |

|---|---|---|---|

| Mycelial Growth Inhibition Assay | Assess direct effect of phosphite on pathogen growth. | Determining EC₅₀ values for Phytophthora cinnamomi isolates to identify tolerance. | apsnet.org |

| Quantitative Real-Time PCR (qRT-PCR) | Quantify expression of specific host or pathogen genes. | Validating upregulation of defense genes (e.g., PR1) in phosphite-treated plants. | wiley.comnih.gov |

| Enzymatic Assays | Measure activity of defense-related enzymes. | Detecting increased activity of β-1,3-glucanase and polyphenoloxidase in treated plants. | researchgate.net |

| Pathogenicity Assays | Evaluate the ability of a pathogen to cause disease. | Showing reduced lesion size and colonization by Phytophthora on phosphite-treated lupin roots. | apsnet.orgagriculture.gov.au |

| RNA interference (RNAi) | Functional analysis of pathogen genes. | Silencing phosphite-downregulated genes in Puccinia emaculata to confirm their role in pathogenesis. | wiley.com |

| Hormone Profiling | Measure changes in plant hormone levels. | Identifying cis-Zeatin as a potential signaling molecule in the phosphite response. | phosphitebsg.com |

Current Research Challenges and Future Directions

Elucidating the Complex Interplay of Direct and Indirect Mechanisms of Action

A primary challenge in monopotassium phosphite (B83602) research is fully understanding its dual mode of action against plant pathogens. nih.govontosight.ai The compound exhibits both direct effects on the pathogen and indirect effects mediated through the stimulation of the plant's innate defense systems. apsnet.orgau.dk

The direct action involves the inhibition of pathogen growth and metabolism. nih.govccdm.com.au Phosphite is absorbed by pathogens, where it can interfere with essential metabolic pathways like oxidative phosphorylation. nih.gov This disruption can inhibit mycelial growth and spore production. nih.gov However, the concentration of phosphite required for direct fungitoxic effects can be high. nih.gov

The indirect mechanism is often considered more significant and involves priming the plant's defense responses, a phenomenon known as induced resistance (IR) or systemic acquired resistance (SAR). ontosight.ainih.govnih.gov Research shows that phosphite application can lead to:

Activation of Defense Genes : Studies in various plants, including rice and Arabidopsis, have shown that phosphite treatment upregulates the expression of defense-related genes. nih.govmdpi.com

Production of Defense Compounds : Plants treated with phosphite often show an accumulation of defensive molecules such as phytoalexins, phenolics, and pathogenesis-related (PR) proteins, which directly combat invading pathogens. ontosight.aifrontiersin.orgmdpi.com

Stimulation of Signaling Pathways : Phosphite can activate key defense signaling pathways involving hormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). ontosight.aimdpi.comfrontiersin.org

The dominant mechanism—direct, indirect, or a combination—appears to depend on several factors, including the phosphite concentration, the time between application and infection, and the specific host-pathogen combination, including their respective tolerances to the compound. mdpi.com RNA-Seq analysis supports this two-fold mode of action, showing a direct toxic effect on pathogens like Phytophthora ramorum and an indirect enhancement of resistance in the tanoak host. nih.gov A significant research goal is to unravel how these factors interact to predict and optimize the compound's protective effects. nih.gov

| Mechanism | Description | Key Research Findings | Influencing Factors |

|---|---|---|---|

| Direct Action | Direct inhibition of the pathogen's growth and metabolic processes. | Inhibits mycelial growth and sporulation in Oomycetes like Phytophthora spp. apsnet.orgnih.gov Interferes with pathogen metabolism and phosphorylation reactions. frontiersin.orgmdpi.com | Higher phosphite concentrations. nih.govnih.gov Pathogen sensitivity. mdpi.com |

| Indirect Action | Stimulation of the plant's innate defense responses (Induced/Systemic Acquired Resistance). | Upregulates defense-related genes (e.g., PR proteins). nih.govnih.gov Triggers production of phytoalexins and phenolic compounds. ontosight.aifrontiersin.org Activates SA, JA, and ABA signaling pathways. ontosight.aimdpi.com | Lower phosphite concentrations. nih.govnih.gov Timing of application relative to infection. mdpi.com Host plant genotype. nih.gov |

Optimizing Monopotassium Phosphite Efficacy and Specificity in Diverse Plant Systems

While this compound is effective against a broad range of pathogens, particularly Oomycetes like Phytophthora and Plasmopara, its efficacy can be variable. pmhe.inresearchgate.net A significant area of research is dedicated to optimizing its performance and understanding its specificity across different agricultural and horticultural systems.

Studies have demonstrated its effectiveness in numerous crops, including:

Potatoes : Provides efficient protection against late blight (Phytophthora infestans). pmhe.inmdpi.com

Grapes : Used to control downy mildew (Plasmopara viticola). pmhe.in

Soybeans : Effective against downy mildew (Peronospora manshurica). pmhe.in

Rice : Reduces the incidence of diseases caused by Xanthomonas oryzae pv. oryzae and Pyricularia grisea. nih.govresearchgate.net

Citrus and Coffee : Manages diseases caused by Colletotrichum gloeosporioides. pmhe.inresearchgate.net

Apples : Shows fungicidal action against apple scab (Venturia inaequalis). pmhe.in

Optimization research focuses on application methods and formulations. For instance, studies on olive trees found that foliar applications were more effective when combined with urea (B33335) or a surfactant, particularly during periods of active leaf growth. researchgate.net In roses, optimal concentrations were found to enhance not only nutrient uptake but also flower production by promoting root growth. mdpi.com The challenge lies in tailoring these application strategies to each specific crop, considering its unique physiology and cultivation environment.

| Plant System | Target Pathogen | Observed Efficacy | Reference |

|---|---|---|---|

| Potato | Phytophthora infestans (Late Blight) | Significant reduction in disease severity, especially when combined with fungicides. | mdpi.com |

| Grape | Plasmopara viticola (Downy Mildew) | Strong fungicidal action. | pmhe.in |

| Rice | Pyricularia grisea, Xanthomonas oryzae | Significantly inhibited disease incidence. | nih.gov |

| Apple | Venturia inaequalis (Apple Scab) | Proven effectiveness in vitro and in vivo. | pmhe.in |

| Zucchini | Phytophthora capsici (Crown Rot) | Provides a high level of control, superior to some biocontrol agents. | mdpi.com |

| Olive | N/A (Nutrient Uptake) | Efficacy improved with the addition of urea and surfactants. | researchgate.net |

Integration into Sustainable Agricultural and Horticultural Practices Research

This compound is viewed as a key component in the development of more sustainable crop protection strategies. preprints.org Its favorable environmental profile makes it a valuable tool for Integrated Pest Management (IPM) programs. mdpi.com Research in this area focuses on integrating phosphite with other control methods to reduce reliance on conventional fungicides.

A promising strategy is the combination of this compound with reduced doses of synthetic fungicides. Field trials on potatoes demonstrated that such combinations provide efficient protection against late blight, often comparable to or better than the full dose of the fungicide alone. au.dkmdpi.com This approach not only lowers the chemical load on the environment but can also reduce the risk of pathogens developing resistance to fungicides by employing multiple modes of action. mdpi.com

| Integration Strategy | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Combination with Fungicides | Evaluating synergy with reduced doses of conventional fungicides. | Allows for reduced fungicide application rates while maintaining or improving efficacy against diseases like potato late blight and rice stem rot. | au.dkmdpi.comresearchgate.net |

| Integrated Pest Management (IPM) | Incorporating phosphite into multi-tactic disease control programs. | Considered a key factor in sustainable control of Phytophthora infections and a valuable tool for reducing the use of more toxic fungicides. | mdpi.compreprints.org |

| Biostimulant Application | Assessing effects on plant growth, stress resistance, and yield. | Promotes plant growth, enhances resistance to abiotic stress, and can improve fruit quality and yield. | frontiersin.orgresearchgate.net |

| Soil Health Management | Use within integrated nutrient management to assess impact on soil properties. | Can enhance soil organic carbon and nutrient availability, contributing to overall soil health. | journalijpss.com |

Addressing Variability in Plant and Pathogen Responses Across Genotypes and Environmental Conditions

A significant challenge for the widespread and reliable use of this compound is the variability in its effectiveness. This variability can be attributed to the genetic makeup of the host plant, the specific strain of the pathogen, and prevailing environmental conditions. researchgate.net

Research has shown that different plant cultivars can respond differently to phosphite treatment. mdpi.com For example, studies on tanoak families revealed differences in both innate resistance to P. ramorum and in their response to phosphite application. nih.gov Similarly, varying interactions have been reported among different potato cultivars. mdpi.com Understanding the genetic basis for these differential responses is a key research goal, as it could enable the breeding of cultivars that are more responsive to phosphite-induced resistance. ufl.edu

Pathogen populations can also exhibit variability in their sensitivity to phosphite. There is growing concern and evidence of phosphite tolerance or resistance developing in pathogen populations, such as Phytophthora cinnamomi. ccdm.com.au This poses a significant threat to its long-term viability as a control agent and underscores the need for stewardship and integrated management practices. agriculture.gov.au

Environmental factors further complicate the efficacy of phosphite. Soil properties and the presence of other microorganisms can influence phosphite availability and its interaction with the plant. scispace.compublications.gc.ca Climatic conditions can affect both the plant's ability to absorb the compound and the pressure from the pathogen. Addressing this multifaceted variability requires extensive research across different genotypes and environments to develop more robust and predictable treatment protocols. frontiersin.org

| Source of Variability | Observed Effect | Research Implication | Reference |

|---|---|---|---|

| Plant Genotype | Different cultivars of the same species (e.g., potato, tanoak) show varied levels of response to phosphite treatment. | Need to screen or breed for cultivars with enhanced responsiveness to phosphite-induced resistance. | nih.govmdpi.com |

| Pathogen Genotype | Evidence of phosphite tolerance/resistance emerging in pathogen populations (e.g., Phytophthora cinnamomi). | Requires monitoring of pathogen populations and development of resistance management strategies. | ccdm.com.auagriculture.gov.au |

| Environmental Conditions | Soil properties, climate, and nutrient status can alter treatment efficacy. Application timing (e.g., day vs. night) can impact absorption. | Development of region- and condition-specific application guidelines to maximize efficacy. | researchgate.netpublications.gc.ca |

| Soil Biota | Phosphite can alter soil fungal communities, which may indirectly affect plant health and disease suppression. | Further research is needed on the interaction between phosphite, soil microbes, and plant roots. | scispace.com |

Q & A

Q. What are the recommended methods for synthesizing and characterizing monopotassium phosphite (KH₂PO₃) in laboratory settings?

this compound can be synthesized by reacting phosphonic acid (H₃PO₃) with potassium hydroxide or carbonate under controlled pH conditions. Characterization requires 31P NMR spectroscopy to confirm the phosphite structure and purity, as indirect evidence of intermediates can be inferred from reaction kinetics . Quantitative analysis of phosphite content in solutions can be performed using colorimetric assays or ion chromatography, as outlined in pharmacopeial methods for phosphate analogs (e.g., dissolving KH₂PO₄ in water and using aminonaphtholsulfonic acid for colorimetric detection) .

Q. How should this compound be stored and handled to maintain stability in experimental systems?

Store this compound in sealed, moisture-proof containers (e.g., polypropylene bags with PE liners) at room temperature. Avoid mixing with calcium or magnesium fertilizers in hydroponic systems, as precipitation may occur. In aqueous solutions, maintain pH ≤5.8 to prevent oxidation to phosphate, and use buffering agents to stabilize pH at ~4.5 .

Q. What analytical techniques are suitable for quantifying phosphite in complex matrices like plant tissues or nutrient solutions?

Phosphite quantification can be achieved via high-performance liquid chromatography (HPLC) with conductivity detection or enzymatic assays. For nutrient solutions, adjust pH to 5.5–5.8 to stabilize phosphite, and validate results against standard curves prepared from KH₂PO₃ solutions of known concentration .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the fungicidal efficacy of phosphite against Phytophthora species while controlling confounding variables?

Use dose-response assays with logarithmic phosphite concentrations (e.g., 0–50% of total phosphorus) and calculate EC₅₀ values via nonlinear regression models. Control phosphate levels in growth media, as high phosphate concentrations (>10 mM) may antagonize phosphite efficacy. Employ randomized block designs with triplicate replicates to account for biological variability .

Q. How should contradictory data on phosphite’s dual role as a fungicide and biostimulant be addressed in meta-analyses?

Perform systematic literature reviews with inclusion criteria focused on phosphate-phosphite ratios, application timing (e.g., pre-/post-infection), and plant species. Use multivariate regression to isolate phosphite-specific effects from nutrient interactions. For example, in avocado trials, phosphite reduced root rot by 60% at 2 mM but showed no effect at high phosphate concentrations, highlighting the need for controlled nutrient baselines .

Q. What statistical approaches optimize phosphite formulations for synergistic effects in plant stress responses?

Apply response surface methodology (RSM) with factors like phosphite concentration, pH, and co-administered antioxidants (e.g., hindered phenols). Quadratic models can predict optimal ratios, as demonstrated in polypropylene stabilization studies where phosphite-phenol mixtures reduced oxidative degradation by 40% .

Q. How can toxicological data from phosphate analogs inform safety assessments of phosphite in environmental studies?